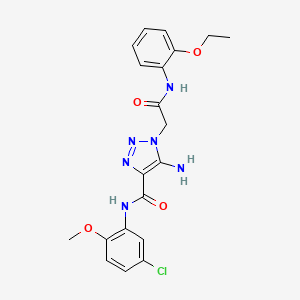

![molecular formula C17H15ClFN5O2S B2492832 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 554426-13-0](/img/structure/B2492832.png)

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

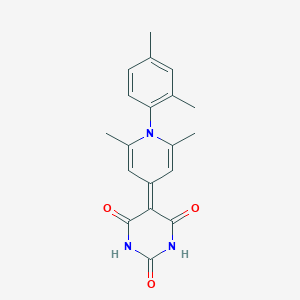

Descripción

Synthesis Analysis

The synthesis of triazole derivatives involves various strategies, including the use of alkylurea or 2-(dialkylamino)ethylurea moieties to retain antiproliferative activity and the inhibitory activity against PI3Ks and mTOR, while reducing acute oral toxicity dramatically. A specific focus on the modification of acetamide groups with alkylurea in triazole compounds has shown promising anticancer effects with reduced toxicity, suggesting a potent framework for further chemical modification and optimization (Wang et al., 2015).

Molecular Structure Analysis

The structural elucidation of triazole compounds, particularly those substituted with sulfanylacetamide derivatives, relies heavily on spectroscopic methods such as H1NMR, MASS Spectra, and IR Spectra. These analytical techniques provide critical insights into the molecular arrangement, functional groups, and potential interaction sites for biological activity, highlighting the importance of structure-activity relationships in designing effective compounds (MahyavanshiJyotindra et al., 2011).

Chemical Reactions and Properties

Triazole compounds exhibit a wide range of chemical reactions, owing to their versatile scaffold and reactive sites. For instance, the transformation of triazole derivatives through reactions with various aromatic and heterocyclic amines leads to a diverse array of compounds with potential antimicrobial and anticancer activities. This reactivity underlines the synthetic versatility of triazole-based compounds, allowing for the generation of novel derivatives with enhanced biological properties (Rehman et al., 2013).

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Research indicates that compounds structurally related to 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide demonstrate promising anti-cancer activities. For instance, complexes derived from tetrazole-triazole compounds, including those with similar structures, have shown cytotoxic effects on breast cancer cell lines. Specifically, gold (III) and nickel (II) complexes with these compounds exhibited higher cytotoxicity against cancer cells (Ghani & Alabdali, 2022).

Herbicidal Activities

Compounds with a triazolone structure, akin to the one , have been investigated for their potential as herbicides. These compounds were found effective as Protox inhibitors, a crucial target in herbicide action. In particular, derivatives of these compounds showed significant herbicidal activity, underlining their potential in agricultural applications (Luo et al., 2008).

Antimicrobial Screening

The antimicrobial potential of compounds structurally similar to the subject chemical has been explored. For instance, N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives exhibited significant antibacterial and antifungal activities, suggesting potential utility in treating microbial infections (MahyavanshiJyotindra et al., 2011).

Corrosion Inhibition

Derivatives of 1,2,4-triazole, similar to the compound , have been studied for their corrosion inhibition properties. These studies suggest that such compounds can effectively inhibit corrosion in specific metals, which could be beneficial in industrial applications (Bentiss et al., 2009).

Anticancer Agents

Another study focusing on naproxen derivatives with a structure related to the compound demonstrated significant anticancer activities against prostate cancer cell lines. These findings highlight the potential of these compounds as novel anticancer agents (Han et al., 2018).

Mecanismo De Acción

Target of Action

STL270171, also known as 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide, is a novel compound with potential anticancer properties Compounds with similar structures have been found to target key proteins involved in cell division , suggesting that STL270171 may have similar targets.

Mode of Action

It is known that the compound was synthesized using a pharmacophore hybridization approach , which is commonly used to design small molecules that can bind with high affinity to potential anticancer targets . This suggests that STL270171 likely interacts with its targets by binding to them, thereby potentially inhibiting their function and leading to anticancer effects.

Biochemical Pathways

Given its potential anticancer properties , it is plausible that STL270171 affects pathways related to cell division and growth

Result of Action

The compound has been studied in vitro for its anticancer activity , suggesting that it may induce cell death or inhibit cell proliferation in cancer cells

Propiedades

IUPAC Name |

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN5O2S/c1-26-14-5-3-2-4-11(14)16-22-23-17(24(16)20)27-9-15(25)21-10-6-7-13(19)12(18)8-10/h2-8H,9,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAWVEICROKPCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2492749.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)

![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)

![(Z)-4-(N,N-dibutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492760.png)

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)